molecular formula C5H7NO4 B162455 (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid CAS No. 132245-71-7

(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid

Cat. No. B162455
CAS RN: 132245-71-7
M. Wt: 145.11 g/mol
InChI Key: LVWULFVPVDNWOD-VHUNDSFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid (ACPD) is a synthetic amino acid that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the central nervous system.

Scientific Research Applications

(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been widely used in scientific research as a tool to study the function of mGluRs. It has been shown to modulate synaptic transmission and plasticity in the central nervous system and has been used to investigate the role of mGluRs in learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the function of mGluRs in other systems, such as the cardiovascular and respiratory systems.

Mechanism of Action

(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is a potent agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity in the central nervous system. Activation of mGluRs by this compound leads to the activation of intracellular signaling pathways, which can modulate the function of ion channels, neurotransmitter release, and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of synaptic transmission and plasticity, regulation of ion channels, and modulation of neurotransmitter release. This compound has also been shown to have effects on the cardiovascular and respiratory systems, including regulation of heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid in lab experiments is its potency as an mGluR agonist. This compound has been shown to be more potent than other mGluR agonists such as L-glutamate and L-AP4. However, one of the limitations of using this compound is its short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are many potential future directions for research on (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid. One area of interest is the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to modulate synaptic plasticity in these diseases, and further research could lead to the development of new treatments. Another area of interest is the development of new mGluR agonists with longer half-lives and improved selectivity for specific mGluR subtypes. Finally, research on the cardiovascular and respiratory effects of this compound could lead to the development of new treatments for cardiovascular and respiratory diseases.

Synthesis Methods

(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Mannich reaction. The most commonly used method for synthesizing this compound is the Strecker synthesis, which involves the reaction of glycine and formaldehyde with cyanide ions to form a cyanohydrin intermediate. The cyanohydrin is then hydrolyzed to form this compound.

properties

CAS RN

132245-71-7

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(1S,2R)-1-aminocyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10)/t2-,5-/m0/s1

InChI Key

LVWULFVPVDNWOD-VHUNDSFISA-N

Isomeric SMILES

C1[C@H]([C@@]1(C(=O)O)N)C(=O)O

SMILES

C1C(C1(C(=O)O)N)C(=O)O

Canonical SMILES

C1C(C1(C(=O)O)N)C(=O)O

synonyms

1,2-Cyclopropanedicarboxylicacid,1-amino-,cis-(9CI)

Origin of Product

United States

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